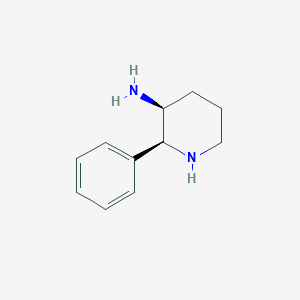
(2S,3S)-2-phenylpiperidin-3-amine
Übersicht
Beschreibung
(2S,3S)-2-phenylpiperidin-3-amine: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. The compound this compound is characterized by the presence of an amino group at the third position and a phenyl group at the second position of the piperidine ring, with the cis configuration indicating that these substituents are on the same side of the ring.
Vorbereitungsmethoden
The synthesis of (2S,3S)-2-phenylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of an amino acid, such as L-ornithine, with a protecting group on the amino groups. This reaction typically involves several steps, including cyclization and reduction, to form the desired piperidine derivative . Industrial production methods often involve optimizing these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
(2S,3S)-2-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and piperidinones .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. By binding to these receptors, the compound can inhibit the action of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition can lead to analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
(2S,3S)-2-phenylpiperidin-3-amine can be compared with other similar compounds, such as:
trans-3-Amino-2-phenylpiperidine: The trans isomer has the amino and phenyl groups on opposite sides of the piperidine ring, leading to different chemical and biological properties.
3-Aminopiperidine: Lacks the phenyl group, resulting in different reactivity and biological activity.
2-Phenylpiperidine:
The uniqueness of this compound lies in its specific configuration and the presence of both amino and phenyl groups, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
(2S,3S)-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m0/s1 |
InChI-Schlüssel |
GFMAFYNUQDLPBP-QWRGUYRKSA-N |
SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
Isomerische SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)N |
Kanonische SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
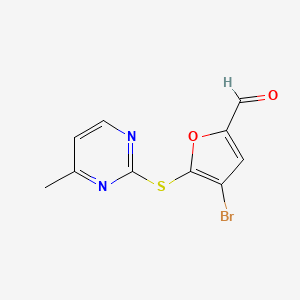
![(2S)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639589.png)
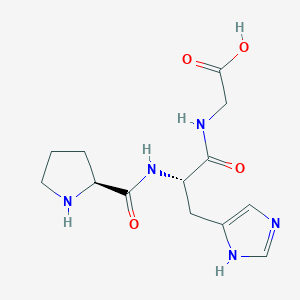
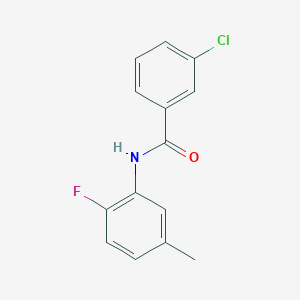
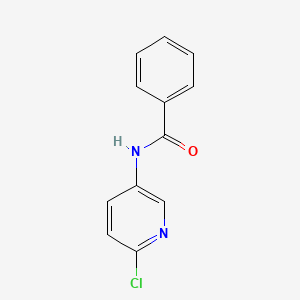
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfinylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B1639611.png)
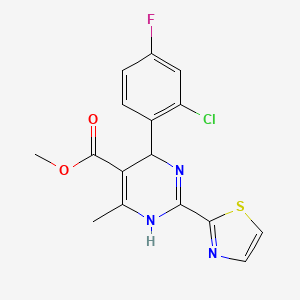
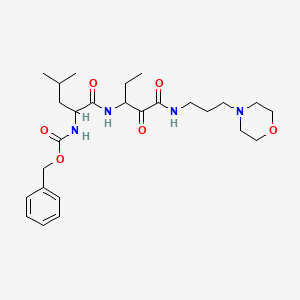

![7-Ethoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1639626.png)

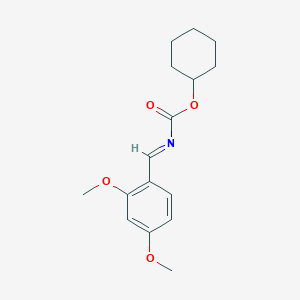
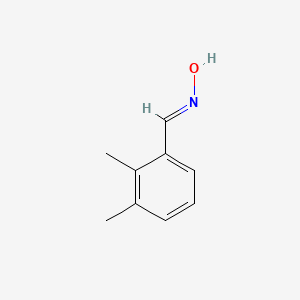
![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
